1-(2,4-Diethylphenyl)propan-2-one
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Overview
Description
1-(2,4-Diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . This compound is characterized by a propan-2-one group attached to a 2,4-diethylphenyl ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-diethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(2,4-Diethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Diethylphenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of ethyl groups.
1-(2,4-Dichlorophenyl)propan-2-one: Contains chlorine atoms instead of ethyl groups.
Uniqueness: 1-(2,4-Diethylphenyl)propan-2-one is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to its methyl or chlorine-substituted analogs .
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2,4-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O/c1-4-11-6-7-13(8-10(3)14)12(5-2)9-11/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
WAEGMTUBCWRGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC(=O)C)CC |
Origin of Product |
United States |
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